molecular formula C16H11Cl2NOS B11698320 3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11698320
M. Wt: 336.2 g/mol
InChI Key: YBDKUPLFKIDGON-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, a methyl group at the 4 position of the phenyl ring, and a carboxamide group attached to the benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-chlorothiophene.

    Introduction of Chlorine Atoms: Chlorination of the benzothiophene core at the 3 and 4 positions can be achieved using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

    Attachment of Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Substitution with 4-Methylphenyl Group: The final step involves the substitution of the amide nitrogen with a 4-methylphenyl group, which can be achieved using appropriate aryl halides and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

    Substitution: The chlorine atoms at the 3 and 4 positions can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

    Drug Development:

Medicine:

    Pharmacology: The compound can be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry:

    Agriculture: It can be used in the development of agrochemicals, such as herbicides or fungicides.

    Electronics: The compound can be explored for its electronic properties, making it suitable for use in organic electronics or optoelectronic devices.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects can be attributed to its ability to form stable complexes with these targets, altering their conformation and function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
  • 2,4-dichloro-N-(3-chloro-phenyl)-benzamide
  • 2,4-dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide

Comparison:

  • Structural Differences: While these compounds share the dichlorobenzamide core, they differ in the substitution pattern on the phenyl ring and the presence of additional functional groups.
  • Unique Properties: 3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets.
  • Applications: The unique structure of this compound makes it suitable for applications that require specific electronic properties, such as in organic electronics or as a ligand in catalysis.

Properties

Molecular Formula

C16H11Cl2NOS

Molecular Weight

336.2 g/mol

IUPAC Name

3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11Cl2NOS/c1-9-5-7-10(8-6-9)19-16(20)15-14(18)13-11(17)3-2-4-12(13)21-15/h2-8H,1H3,(H,19,20)

InChI Key

YBDKUPLFKIDGON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl

Origin of Product

United States

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